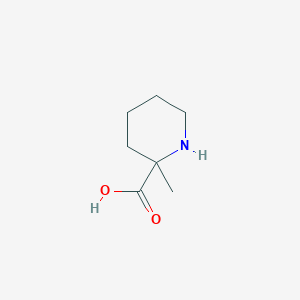

2-Methyl-2-piperidinecarboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNOAERYNWZGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methyl 2 Piperidinecarboxylic Acid and Its Key Stereoisomers

Stereoselective Synthesis Approaches

Achieving stereocontrol at the C2 position is paramount in the synthesis of chiral 2-methyl-2-piperidinecarboxylic acid. Various strategies have been developed to this end, primarily revolving around the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Reactions

Chiral auxiliaries are powerful tools for inducing stereoselectivity in synthetic transformations. These chiral molecules are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. While a broad range of chiral auxiliaries, including pseudoephedrine and Evans oxazolidinones, have been successfully employed in the synthesis of various chiral compounds, their specific application to the synthesis of this compound is not extensively documented in publicly available literature. wikipedia.orgnih.gov However, the principles of their application can be extrapolated. For instance, a chiral auxiliary could be attached to a precursor, followed by diastereoselective methylation at the α-position and subsequent cyclization to form the piperidine (B6355638) ring.

A relevant example, although for a different substrate, is the use of L-camphorsulfonamide as a chiral auxiliary in the synthesis of (S)-2-piperidinecarboxylic acid. google.com This methodology involves the condensation of the chiral auxiliary with a suitable precursor, followed by asymmetric alkylation and cyclization. Adapting such a strategy to introduce a methyl group at the 2-position would be a logical, albeit challenging, extension.

Asymmetric Catalytic Strategies (e.g., Asymmetric Hydrogenation)

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. Asymmetric hydrogenation of prochiral precursors, such as 2-methyl-2-pyridinecarboxylic acid or its derivatives, is a promising strategy. The hydrogenation of pyridine (B92270) rings to form piperidines is a well-established transformation, and the development of chiral catalysts allows for the enantioselective synthesis of substituted piperidines. nih.gov

For instance, a patented method describes the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, which involves the hydrogenation of 4-methyl-2-pyridine carboxylic acid using a palladium on carbon catalyst, followed by resolution with a chiral acid. google.com While this example pertains to a different isomer, it highlights the feasibility of a hydrogenation approach. The direct asymmetric hydrogenation of a suitable 2-methyl-pyridine precursor using chiral transition metal catalysts, such as those based on iridium or rhodium, could potentially afford enantiomerically enriched this compound. dicp.ac.cnnih.gov

Multicomponent and Domino Reaction Sequences

Multicomponent reactions (MCRs) and domino reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby reducing step count and waste generation. epfl.ch The application of these reactions to the synthesis of functionalized piperidine scaffolds is an active area of research. taylorfrancis.comresearchgate.net

A general approach could involve a one-pot, three-component reaction between an amine, an aldehyde, and an activated alkene, designed to construct the piperidine ring with the desired substitution pattern. nih.gov However, the specific design of an MCR or domino sequence that selectively yields this compound remains a synthetic challenge that is not well-documented. A potential domino strategy could involve a Michael addition followed by an intramolecular cyclization and subsequent functional group manipulations. researchgate.net

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions. Enzymes, such as lipases and transaminases, can be employed for highly stereoselective transformations. nih.gov A biocatalytic multicomponent reaction utilizing an immobilized lipase, for example, has been reported for the synthesis of piperidine derivatives, showcasing the potential of this approach. rsc.org

A hypothetical chemoenzymatic route to this compound could involve the enzymatic resolution of a racemic precursor or an enzyme-catalyzed key bond-forming reaction to establish the chiral quaternary center. The development of specific enzymes that can accommodate the necessary substrates for the synthesis of this particular α,α-disubstituted amino acid derivative is a key area for future research.

Derivatization Strategies via Ring Modification and Functional Group Interconversion

Once the this compound core has been synthesized, further derivatization can be achieved through various ring modification and functional group interconversion strategies.

Esterification

The table below summarizes common esterification methods that could be applied to this compound.

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄, HCl) | Suitable for simple alcohols used in excess; may not be ideal for acid-sensitive substrates. commonorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC (or EDC), DMAP | Good for acid-sensitive substrates; commonly used for t-butyl esters. commonorganicchemistry.com |

| Using Thionyl Chloride | 1. SOCl₂ 2. Alcohol | Two-step process via the acid chloride; effective for various alcohols. commonorganicchemistry.com |

| Alkylation | Alkyl Halide (e.g., MeI), Base | Alkylation of the carboxylate; potential for side reactions at other nucleophilic sites. commonorganicchemistry.com |

Further derivatization of the ester or the secondary amine of the piperidine ring can provide access to a wide range of analogs with diverse properties.

Acylation Reactions

Acylation of the piperidine nitrogen is a common strategy to introduce a wide variety of functional groups, which can influence the molecule's biological activity. These reactions typically involve the treatment of a this compound ester with an acylating agent in the presence of a base.

N-acylation of piperidine derivatives can be achieved using various reagents such as acid chlorides and anhydrides. For instance, the N-acylation of sulfonamides, a related class of compounds, has been efficiently carried out using carboxylic acid anhydrides under solvent-free conditions or in the presence of bismuth(III) salts as catalysts, yielding N-acylsulfonamides in good to excellent yields. researchgate.net This methodology can be adapted for the N-acylation of this compound esters. The choice of acylating agent and reaction conditions can be tailored to achieve the desired N-acyl derivative.

| Acylating Agent | Catalyst/Base | Solvent | Product | Yield | Reference |

| Acetic Anhydride | DMAP (0.05-2 mol%) | Solvent-free | N-acetyl-2-methyl-2-piperidinecarboxylic acid ester | High | organic-chemistry.org |

| Propionic Anhydride | Propionic Anhydride | Neat | N-propionyl-2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acid derivative | Not specified | chimicatechnoacta.ru |

| Benzoyl Chloride | TMEDA | Not specified | N-benzoyl-2-methyl-2-piperidinecarboxylic acid ester | Excellent | organic-chemistry.org |

Substitution Reactions

Substitution reactions are fundamental in building the this compound core, particularly for introducing the key methyl group at the C2 position. A common approach involves the α-alkylation of a piperidine-2-carboxylic acid precursor.

The diastereoselective α-methylation of an N-protected piperidine-2-carboxylic acid ester is a critical step in controlling the stereochemistry of the final product. For example, the deprotonation of N-Boc-piperidine with sec-butyllithium (B1581126) (s-BuLi) in the presence of a chiral ligand like sparteine (B1682161) can generate a chiral lithiated species. Quenching this with an electrophile, such as methyl iodide, can lead to the formation of N-Boc-2-methyl-2-piperidinecarboxylic acid with high diastereoselectivity. nih.gov The choice of the nitrogen protecting group (e.g., Boc) and the reaction conditions are crucial for achieving high yields and stereoselectivity. nih.gov

Another approach involves the nucleophilic substitution reaction of chiral triflate esters derived from α-hydroxy acids with aminopiperidine derivatives. This SN2 reaction proceeds with inversion of configuration and can be used to construct the chiral center at C2. rsc.org

| Substrate | Reagent | Base/Ligand | Product | Diastereomeric Ratio/Enantiomeric Excess | Yield | Reference |

| N-Boc-piperidine | s-BuLi, Methyl Iodide | Sparteine surrogate | (R)-N-Boc-2-methyl-piperidine | up to 88:12 er | Variable | nih.gov |

| Methyl (R)-2-[(trifluoromethanesulfonyl)oxy]propanoate | (S)-tert-butyl 3-aminopiperidine-1-carboxylate | Not specified | Methyl (S)-2-((S)-1-(tert-butoxycarbonyl)piperidin-3-ylamino)propanoate | High de | Good | rsc.org |

| N-Boc-piperidine | s-BuLi, Bu3SnCl | Chiral ligand 8 | (S)-N-Boc-2-(tributylstannyl)piperidine | 96:4 er | 66% | nih.gov |

| N-Boc-piperidine | s-BuLi, CO2 | Chiral ligand 8 | (R)-(+)-N-Boc-pipecolic acid | 98:2 er | 78% | nih.gov |

Cyclization Reactions for Scaffold Construction

The construction of the piperidine ring itself is a key aspect of the synthesis of this compound. Various cyclization strategies have been developed to form this heterocyclic scaffold with control over stereochemistry.

One powerful method is the intramolecular Diels-Alder reaction. mdpi.comnih.gov A suitably functionalized acyclic precursor containing a diene and a dienophile can undergo an intramolecular cycloaddition to form the piperidine ring. The stereochemistry of the newly formed chiral centers can often be controlled by the geometry of the starting material and the reaction conditions.

The aza-Diels-Alder reaction is another important tool for constructing nitrogen-containing six-membered rings. nih.govrsc.orgrsc.org This reaction involves the [4+2] cycloaddition of an imine with a diene. By choosing the appropriate chiral catalyst or auxiliary, this reaction can be performed enantioselectively, providing access to chiral piperidine derivatives.

Intramolecular cyclization of amino acid-derived precursors is also a widely used strategy. chimicatechnoacta.ruresearchgate.net For example, a linear amino ester can be cyclized to form a piperidinone, which can then be further modified to yield the desired this compound. Catalytic asymmetric cyclization reactions offer a direct route to enantiomerically enriched piperidine scaffolds. mdpi.com

| Reaction Type | Key Features | Product Scaffold | Reference |

| Intramolecular Diels-Alder | Stereospecific cycloaddition of an acylnitroso derivative. | Piperidine ring with controlled stereochemistry. | mdpi.com |

| Aza-Diels-Alder | [4+2] cycloaddition of an imine and a diene. | Piperidin-4-one derivatives. | rsc.org |

| Intramolecular Cyclization | Cyclization of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. | chimicatechnoacta.ru |

| Catalytic Asymmetric Cyclization | Biomimetic organocatalytic approach. | 2-substituted piperidine-type alkaloids. | mdpi.com |

Research on the Reactivity and Transformative Chemistry of this compound Remains Limited in Publicly Accessible Literature

The piperidine scaffold is a crucial pharmacophore found in numerous pharmaceuticals and natural products. Consequently, a vast body of research exists on the synthesis and functionalization of the piperidine ring system. Methodologies such as rhodium-catalyzed C-H insertions and cyclopropanations have been developed for the site-selective and stereoselective synthesis of various piperidine analogues. nih.govnih.gov These strategies, however, have been primarily demonstrated on simpler piperidine precursors, and their direct application to this compound has not been specifically documented.

General approaches to synthesizing substituted piperidines often involve organometallic chemistry, enabling the creation of diastereoisomeric products. whiterose.ac.uk The stereochemical outcomes of such reactions are highly dependent on the starting materials and reaction conditions. For instance, the synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid has been reported, highlighting its role as a key intermediate for certain therapeutic agents. google.com However, these reports focus on the synthesis of the compound itself rather than its subsequent chemical transformations.

Interest in stereoselective synthesis has led to the development of methods for producing oxazolidinonyl-fused piperidines, which have shown potential as selective muscarinic (M1) receptor agonists. rsc.org These complex syntheses showcase the importance of controlling stereochemistry in the development of bioactive molecules.

Despite the rich chemistry of piperidines, specific investigations into the reaction mechanisms of this compound, such as acyl-iminium ion cyclization, are not detailed in the available literature. Similarly, there is a lack of focused research on the use of this particular compound as a starting material for the systematic generation of diverse, functionalized piperidine scaffolds. While the principles of stereochemical control are well-established in organic chemistry, their specific application and the influence of the methyl group at the 2-position of the piperidine ring in this compound on reaction outcomes and product formation remain an underexplored area of chemical research.

Further investigation is required to elucidate the specific reactivity and synthetic potential of this compound. Such studies would be valuable in expanding the chemical space of piperidine-based compounds for various applications, including drug discovery.

Advanced Spectroscopic and Structural Elucidation in Research of 2 Methyl 2 Piperidinecarboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the conformational and stereochemical intricacies of 2-Methyl-2-piperidinecarboxylic acid derivatives. Both ¹H and ¹³C NMR spectroscopy offer detailed information about the chemical environment of individual atoms within the molecule.

In the context of piperidine (B6355638) rings, ¹H NMR is instrumental in analyzing the coupling constants between protons, which in turn reveals their dihedral angles and provides clarity on the chair conformation of the ring. For instance, the analysis of ¹H NMR spectra of related piperidine-3-carboxylic acid (nipecotic acid) derivatives has been used to determine the populations of different conformers and the free energy differences between them. rsc.org At low temperatures, the interconversion between chair conformations can be slowed, allowing for the resolution of spectra for individual conformers. rsc.org

¹³C NMR spectroscopy complements this by providing data on the chemical shifts of the carbon atoms. researchgate.net These shifts are highly sensitive to the steric and electronic environment, making it possible to distinguish between different stereoisomers and to assess the impact of substituents on the piperidine ring. researchgate.net For example, the chemical shifts of the ring carbons in N-alkylpiperidines are influenced by the size of the N-alkyl group. researchgate.net The oxidation of the nitrogen atom to an N-oxide also causes predictable shifts in the carbon signals, further aiding in structural confirmation. researchgate.net

Key ¹³C NMR Observations in Piperidine Derivatives:

| Carbon Atom | Effect of N-alkylation | Effect of N-oxidation |

|---|---|---|

| C-2 and C-6 | Upfield shift with increasing bulk of N-alkyl group | Downfield shift (deshielding) |

| C-3 and C-5 | Less affected by N-alkylation | Upfield shift (shielding) |

| C-4 | Less affected by N-alkylation | Upfield shift (shielding) |

Mass Spectrometry (MS) for Elucidating Reaction Pathways and Complex Structures

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. For derivatives of this compound, MS is crucial for confirming the identity of synthesized compounds and for investigating reaction pathways.

Electron ionization (EI) is a common technique where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is often unique to a specific compound, acting as a molecular fingerprint. In the mass spectra of carboxylic acid derivatives, a common fragmentation pathway involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org

For piperidine-containing structures, fragmentation can also involve the opening of the piperidine ring. The analysis of these fragments helps to piece together the original structure of the molecule. For instance, in the mass spectrum of 2-substituted quinoline-4-carboxylic acids, a related heterocyclic system, the fragmentation patterns are heavily influenced by the nature of the substituent on the ring. chempap.org

Common Fragmentation Ions in Mass Spectra of Carboxylic Acid Derivatives:

| Ion | Description | Significance |

|---|---|---|

| [M]⁺ | Molecular Ion | Determines the molecular weight of the compound. |

| [M - R]⁺ | Loss of an alkyl or other substituent group | Helps identify substituent groups. |

| [M - COOH]⁺ | Loss of the carboxylic acid group | Characteristic of carboxylic acids. |

| Acylium Ion (RCO⁺) | Cleavage of the C-C bond adjacent to the carbonyl | A prominent peak for many carboxylic acid derivatives. libretexts.org |

Infrared (IR) Spectroscopy for Ligand Binding and Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. libretexts.org It is based on the principle that chemical bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation. By analyzing the absorption spectrum, one can deduce the presence of characteristic bonds such as C=O (carbonyl), O-H (hydroxyl), N-H (amine), and C-N (amine). core.ac.uk

For this compound and its derivatives, IR spectroscopy can readily confirm the presence of the carboxylic acid group through its characteristic broad O-H stretch (around 2500-3300 cm⁻¹) and the strong C=O stretch (around 1700-1725 cm⁻¹). core.ac.uk The N-H stretch of the piperidine ring typically appears in the region of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub

Furthermore, IR spectroscopy can be employed to study ligand binding. When a molecule like this compound or its derivative binds to a metal ion or another molecule, changes in the vibrational frequencies of the functional groups involved in the binding can be observed. hilarispublisher.com For example, a shift in the C=O stretching frequency can indicate that the carboxyl group is involved in coordination. hilarispublisher.com Two-dimensional IR (2D IR) spectroscopy is an advanced technique that can provide even more detailed information about molecular structure and dynamics, including peptide folding and ligand binding. nccr-must.ch

Characteristic IR Absorption Frequencies for this compound Derivatives:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Piperidine N-H | Stretching | 3300-3500 |

| Carboxylic Acid C=O | Stretching | 1700-1725 |

| C-N | Stretching | 1000-1300 |

| C-H (alkane) | Stretching | 2850-3000 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of this compound, which contains a chiral center at the C2 position, X-ray crystallography is invaluable for unambiguously establishing the stereochemistry as either (R) or (S).

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. This pattern is then used to construct an electron density map, from which the positions of the atoms can be determined. The resulting crystal structure reveals not only the molecular conformation but also the intermolecular interactions, such as hydrogen bonding, that govern the packing of molecules in the solid state.

Numerous studies on related heterocyclic compounds, such as 2-arylpyridines and their derivatives, have utilized single-crystal X-ray diffraction to characterize their structures. mdpi.com This powerful technique provides the ultimate proof of structure and is essential for understanding the relationship between molecular structure and physical properties.

Biological Activities and Pharmacological Applications of Piperidinecarboxylic Acid Derivatives

Modulation of Neurotransmitter Systems

Derivatives of 2-piperidinecarboxylic acid have been shown to modulate several neurotransmitter systems, primarily through interactions with critical receptors and transporters involved in neuronal signaling.

Specific Transporter and Receptor Interactions (e.g., GABA Uptake Inhibitors at GAT1, NMDA Receptors)

The main focus of research for this class of compounds has been on the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission. Benzylamide derivatives of 2-piperidinecarboxylic acid (2-PC) have been found to interact with the phencyclidine (PCP) site on the NMDA receptor complex. nih.gov These compounds act as low-affinity uncompetitive antagonists of the NMDA receptor-associated ion channel. nih.gov While a direct correlation between their binding affinity and anticonvulsant activity is not always clear, this interaction is a key aspect of their neuroactive profile. nih.gov

The role of piperidinecarboxylic acids as inhibitors of γ-aminobutyric acid (GABA) uptake has also been investigated. However, this activity is more strongly associated with 3-piperidinecarboxylic acid (nipecotic acid) and its derivatives. nih.govmdpi.comnih.gov Studies on 2-piperidinecarboxylic acid derivatives have shown them to be much weaker inhibitors of the GABA uptake system compared to their nipecotic acid counterparts. nih.gov For instance, while novel N-diarylalkenyl derivatives of 3-piperidinecarboxylic acid show potent GABA transporter 1 (GAT1) inhibitory activity, similar derivatives of 2-PC are less effective. nih.gov

Structure-Activity Relationship (SAR) Studies in Neuroactive Compounds

Extensive structure-activity relationship (SAR) studies have been conducted on 2-piperidinecarboxamide derivatives to optimize their anticonvulsant activity and reduce neurotoxicity. nih.gov These studies, primarily using the maximal electroshock (MES) seizure model in mice, have yielded several key insights into the structural requirements for activity. nih.govnih.gov

Key findings from SAR studies include:

Position of the Carboxamide Group: Moving the carboxamide group from the 2-position to either the 3- or 4-positions on the piperidine (B6355638) ring leads to a decrease in both MES activity and neurotoxicity. nih.gov

Piperidine Ring Modifications: Substitution on the piperidine ring nitrogen generally results in decreased MES activity. nih.gov Furthermore, opening the piperidine ring to form a norleucine derivative can retain activity, while replacing the ring with cycloalkane structures (cyclohexane, cyclopentane) diminishes MES activity. nih.gov

Amide Substitutions: The nature of the substituent on the amide nitrogen is critical for potency. N-(2,6-dimethylphenyl) amides have been identified as the most potent compounds in the MES test. nih.govcapes.gov.br In the N-benzyl series, introducing electron-withdrawing groups like -Cl or -CF3 onto the aromatic ring enhances MES activity. nih.gov Replacing an alpha-methyl group on the benzyl (B1604629) substituent with larger isopropyl or benzyl groups also enhances activity without increasing neurotoxicity. nih.gov

| Structural Modification | Effect on MES Activity | Effect on Neurotoxicity |

|---|---|---|

| Movement of carboxamide to 3- or 4-position | Decreased | Decreased |

| Substitution on piperidine nitrogen | Decreased | Decreased |

| Reduction of amide carbonyl | Complete loss of activity | Not Applicable |

| N-benzyl ring substitution (e.g., 3-Cl, 4-Cl, 3-CF3) | Increased | Variable |

| Replacement of N-benzyl α-methyl with i-Pr or benzyl | Enhanced | No increase |

| Incorporation into tetrahydroisoquinoline nucleus | Variable | Increased |

| Ring opening to form norleucine derivative | Active | Tolerated |

| Replacement of piperidine with cyclohexane | Decreased | Decreased |

Role as Enzyme and Protein Modulators/Inhibitors

The 2-piperidinecarboxylic acid scaffold serves as a building block for molecules that can modulate the activity of enzymes. A notable example is the connection to the anticoagulant drug Argatroban. The compound (2R, 4R)-4-methyl-2-piperidinecarboxylic acid is a key intermediate in the synthesis of Argatroban. google.com Argatroban is a potent and selective direct thrombin inhibitor, highlighting how derivatives of piperidinecarboxylic acid can be elaborated into highly specific enzyme inhibitors. google.com

Investigational Therapeutic Areas (e.g., Epilepsy, Oncology, Diabetes, Analgesia)

Based on their biological activities, derivatives of 2-piperidinecarboxylic acid are being investigated for their therapeutic potential in several disease areas.

Epilepsy: This is the most extensively studied therapeutic area for this class of compounds. Numerous 2-piperidinecarboxamide derivatives have demonstrated significant anticonvulsant activity in preclinical models, particularly the maximal electroshock (MES) test, which is indicative of potential efficacy against tonic-clonic and partial seizures. nih.govnih.gov The most promising compounds, such as certain N-(benzyl)-2-piperidinecarboxamides and the 2,6-dimethylanilides, show a high protective index (a ratio of neurotoxicity to anticonvulsant potency). nih.govcapes.gov.br

Analgesia: Certain piperidine derivatives have been explored for their potential as analgesics, aiming to provide pain relief by interacting with pain receptors in the body. ontosight.ai Some anticonvulsant compounds have also been shown to possess analgesic properties, suggesting a potential dual therapeutic benefit. mdpi.com

Inflammation: Novel piperidine carboxylic acid derivatives have been developed as inhibitors of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1). nih.gov By inhibiting the upregulation of these molecules, these compounds can reduce leukocyte migration and accumulation, showing therapeutic effects in animal models of inflammation and arthritis. nih.gov

Diabetes: The piperidine moiety is present in some antidiabetic agents. mdpi.com Research into various piperidine derivatives has shown potential for α-amylase inhibition, which is a mechanism for controlling blood glucose levels. mdpi.com

| Therapeutic Area | Mechanism/Target | Key Findings | Reference |

|---|---|---|---|

| Epilepsy | NMDA receptor modulation; unknown mechanisms | Potent activity in MES seizure models, indicating potential for tonic-clonic and partial seizures. | nih.govnih.gov |

| Analgesia | Interaction with pain signaling pathways | Some derivatives show potential for pain relief. | ontosight.aimdpi.com |

| Inflammation/Arthritis | Inhibition of adhesion molecules (e.g., ICAM-1) | Oral activity in animal models of inflammation and collagen-induced arthritis. | nih.gov |

| Diabetes | α-amylase inhibition, DPP-4 inhibition | The piperidine scaffold is found in antidiabetic drugs and derivatives show potential for enzyme inhibition. | mdpi.com |

Building Block in Peptide Mimetics and Bioconjugation

2-Piperidinecarboxylic acid and its analogs are considered unnatural, conformationally constrained α-amino acids. rsc.org This structural rigidity makes them valuable building blocks in the design of peptide mimetics (peptidomimetics). nih.gov Incorporating these structures into peptides can overcome limitations of natural peptides, such as conformational flexibility and susceptibility to enzymatic degradation. mdpi.com

The constrained nature of the piperidine ring can be used to induce specific secondary structures in peptides. For example, incorporating 2,3-methanopipecolic acids, which are derivatives of 2-piperidinecarboxylic acid, into a peptide sequence has been shown to dramatically increase the population of the cis isomer around the amide bond. rsc.org This is significant because the cis/trans isomerization of proline residues is a key factor in many biological processes. In some contexts, these derivatives can induce the formation of a type VIa β-turn. rsc.org By serving as mimics of proline or other amino acids, these building blocks provide tools to probe protein-ligand interactions and to generate novel bioactive compounds with enhanced stability and defined three-dimensional structures. rsc.orgbiosyn.com

Applications of 2 Methyl 2 Piperidinecarboxylic Acid in Catalysis and Materials Science

Chiral Ligand Development for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can determine its efficacy and safety. Asymmetric catalysis, which utilizes chiral catalysts to produce a desired stereoisomer, is a primary method for achieving this. 2-Methyl-2-piperidinecarboxylic acid, as a chiral cyclic amino acid derivative, serves as a valuable scaffold for the design of specialized ligands for these catalytic systems.

Amino acids are highly effective precursors for chiral ligands because their carboxylate and mono-protected amine groups can coordinate with metal centers, creating a defined chiral environment. chemicalbook.com This coordination is crucial for enantiocontrol during a catalytic reaction. The rigid, cyclic structure of the piperidine (B6355638) ring in this compound, combined with the stereogenic center at the α-carbon, offers a robust framework for creating ligands. This structure can influence the spatial arrangement of substrates around the metal catalyst, thereby directing the stereochemical outcome of the reaction.

Research into palladium (II)-catalyzed C-H functionalization has highlighted the effectiveness of mono-N-protected amino acid (MPAA) ligands. google.com These ligands are not merely passive components that modulate the metal's properties; they actively participate in the catalytic cycle, often in the C-H bond cleavage step. google.com The structure of this compound is analogous to these successful MPAA ligands, positioning it as a strong candidate for developing novel, bifunctional catalysts for a range of asymmetric transformations, such as enantioselective C-H functionalization, hydrogenations, and alkylations. google.comgoogle.com The development of such catalytic systems is a significant area of research aimed at creating efficient pathways to valuable chiral molecules. eurpepsoc.com

Table 1: Role in Asymmetric Catalysis

| Feature of this compound | Relevance in Chiral Ligand Design | Potential Catalytic Applications |

|---|---|---|

| Chiral Center | Induces a specific 3D orientation in the metal complex, enabling stereochemical control. | Enantioselective C-H Functionalization |

| Cyclic Piperidine Ring | Provides a rigid and predictable structural backbone for the ligand, enhancing selectivity. | Asymmetric Hydrogenation |

| Amino Acid Moiety | The carboxyl and amine groups act as coordination sites for the metal catalyst. | Asymmetric Alkylation |

Intermediates in Agrochemical and Specialty Chemical Synthesis

The piperidine structural motif is a common feature in a vast number of biologically active compounds, including many agrochemicals and pharmaceuticals. justia.com this compound and its derivatives serve as high-value intermediates in the synthesis of these complex target molecules. nih.gov The development of new pesticides and crop protection agents often relies on novel heterocyclic compounds, and piperidine-based structures are frequently used to create fungicides, insecticides, and herbicides. justia.com

As a versatile building block, this compound provides a pre-formed chiral core that can be elaborated through further chemical modifications. nih.gov This streamlines the synthesis of complex molecules by reducing the number of steps required to build the heterocyclic system and establish the desired stereochemistry.

In the field of specialty chemicals, particularly pharmaceuticals, piperidine derivatives are crucial. For instance, a closely related compound, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, is a key intermediate in the synthesis of Argatroban, a potent anticoagulant drug. nih.gov This highlights the role of this class of compounds in producing high-value, life-saving medicines. The synthesis of such intermediates often begins with simpler starting materials like 4-methyl-2-picolinic acid, which is then transformed through steps including hydrogenation and esterification to yield the desired piperidine carboxylic acid structure. nih.gov The utility of these compounds as intermediates is foundational to the production of numerous specialty chemicals.

Table 2: Applications as a Chemical Intermediate

| Industry | Application | Example of Final Product Class |

|---|---|---|

| Agrochemical | Serves as a core building block for new crop protection agents. nih.gov | Fungicides, Insecticides, Herbicides justia.com |

| Pharmaceutical | Key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). nih.gov | Anticoagulants (e.g., Argatroban) |

| Specialty Chemicals | Used in the production of various organic compounds. | Rubber Vulcanization Accelerators |

Precursors for Polymer and Advanced Composite Materials

While not a conventional monomer for bulk polymer production, this compound and its derivatives have applications as specialized components in the synthesis of advanced polymers and materials. Their bifunctional nature—possessing both a carboxylic acid and a secondary amine—allows them to be incorporated into polymer chains or attached to polymer surfaces.

One documented application involves using hindered piperidine carboxylic acid derivatives during the hydrolytic polymerization of ε-caprolactam to produce photochemically stable polyamides (nylon). In this process, the piperidine derivative is integrated into the polymer structure, enhancing the material's properties, such as its stability against light degradation. Similarly, early patents describe reacting piperidine carboxylic acids with alkylene oxides to create modifying agents for various polymers, including polyester (B1180765) resins. eurpepsoc.com

Furthermore, the core structure of 4-methyl-2-piperidinecarboxylic acid is a component of the drug Argatroban, which has been successfully immobilized onto polyurethane surfaces to create nonthrombogenic (anti-clotting) coatings for medical devices used in extracorporeal circulation. In this application, the molecule containing the piperidine carboxylic acid moiety is covalently bonded to the polyurethane polymer, modifying its surface properties to improve biocompatibility. These examples demonstrate the role of this compound class not as primary monomers, but as valuable additives and modifying agents for creating functional and advanced polymers.

Table 3: Use in Polymer and Materials Science

| Polymer Type | Role of Piperidine Carboxylic Acid Derivative | Resulting Material Property/Application |

|---|---|---|

| Polyamide (Nylon) | Incorporated as a comonomer/additive during polymerization. | Enhanced photochemical stability. |

| Polyester | Used as a modifying agent. eurpepsoc.com | Modified resin characteristics. |

| Polyurethane | Covalently attached to the polymer surface as part of a larger molecule (Argatroban). | Biocompatible, nonthrombogenic medical device coatings. |

Future Perspectives and Emerging Research Avenues for 2 Methyl 2 Piperidinecarboxylic Acid

Development of Novel Synthetic Methodologies

The efficient and stereoselective synthesis of 2-Methyl-2-piperidinecarboxylic acid is crucial for its exploration in medicinal chemistry. While traditional methods for piperidine (B6355638) synthesis exist, future research will likely focus on the development of more innovative and efficient strategies.

One patented approach for a related compound, (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, starts from 4-methyl-2-picolinic acid and involves a multi-step process of hydrogenation, esterification, crystallization, and resolution. google.com This method, while effective, highlights the need for more streamlined and versatile synthetic routes.

Future methodologies are expected to leverage advancements in catalysis and reaction engineering. For instance, the use of biocatalysis, employing enzymes to carry out specific chemical transformations, offers a promising avenue for the stereoselective synthesis of chiral piperidines. news-medical.netmedhealthreview.comnih.govnih.gov Lipases and transaminases are examples of enzymes that could be engineered to produce specific stereoisomers of this compound with high enantiomeric excess. nih.govrsc.org Chemo-enzymatic approaches, which combine traditional chemical synthesis with biocatalytic steps, could also provide efficient pathways to this target molecule. nih.gov

Furthermore, the development of novel catalytic systems, such as those based on earth-abundant metals, could lead to more cost-effective and environmentally friendly synthetic processes. ajchem-a.com The application of flow chemistry, where reactions are carried out in continuous-flow reactors, can also offer advantages in terms of safety, scalability, and process control for the synthesis of piperidine derivatives.

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| Hydrogenation of Pyridine (B92270) Precursors | Reduction of a substituted picolinic acid. google.com | Established route, potential for scale-up. |

| Biocatalysis | Use of enzymes (e.g., lipases, transaminases) for stereoselective synthesis. nih.govrsc.org | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps. nih.gov | Leverages the strengths of both approaches for efficient and selective synthesis. |

| Novel Metal Catalysis | Utilization of earth-abundant metal catalysts. ajchem-a.com | Reduced cost and environmental impact compared to precious metal catalysts. |

| Flow Chemistry | Continuous-flow reaction conditions. | Improved safety, scalability, and process control. |

Exploration of Undiscovered Biological Targets

The biological activities of piperidine derivatives are diverse, with compounds from this class acting on a wide range of targets, including receptors and enzymes in the central nervous system. nih.gov For this compound, a systematic exploration of its potential biological targets is a key area for future research.

Given the structural similarities to other bioactive piperidine compounds, it is plausible that this compound could interact with neurotransmitter receptors. In silico screening and computational modeling can be employed to predict potential interactions with targets such as G-protein coupled receptors (GPCRs) and ion channels. nih.gov Techniques like molecular docking can help to identify potential binding modes and affinities for a range of biological targets. tandfonline.comresearchgate.net

Furthermore, high-throughput screening of this compound against large panels of biological targets will be instrumental in uncovering novel activities. This could reveal unexpected therapeutic applications for this compound. Phenotypic screening, which assesses the effect of a compound on cellular or organismal function without a preconceived target, could also be a valuable tool for identifying novel biological activities.

| Potential Biological Target Class | Rationale for Investigation | Examples of Specific Targets |

| G-Protein Coupled Receptors (GPCRs) | Many piperidine-based drugs target GPCRs. nih.gov | Dopamine receptors, Serotonin receptors, Opioid receptors. tandfonline.com |

| Ion Channels | Piperidine derivatives are known to modulate ion channel activity. | Sodium channels, Potassium channels, Calcium channels. |

| Enzymes | The carboxylic acid moiety could interact with the active sites of various enzymes. | Proteases, Kinases, Transferases. |

| Transporters | The amino acid-like structure suggests potential interaction with neurotransmitter or amino acid transporters. | GABA transporters, Glycine transporters. |

Integration with Machine Learning and Artificial Intelligence in Drug Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery, and these technologies hold significant promise for accelerating the development of this compound and its derivatives. nih.govnanobioletters.com

In the realm of biological activity prediction, ML models can be developed to predict the bioactivity of this compound against various targets. nih.govyoutube.com By training on large datasets of known drug-target interactions, these models can identify potential biological targets for the compound, thereby guiding experimental screening efforts. researchgate.net Generative AI models can even be used to design novel derivatives of this compound with optimized properties, such as enhanced potency or improved pharmacokinetic profiles.

Sustainable and Green Chemistry Approaches in Production

The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. unibo.it For the production of this compound, the adoption of green chemistry principles will be a key consideration in future research and development.

This includes the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents. unibo.itresearchgate.net The development of catalytic reactions that minimize waste and improve atom economy is another important aspect of green chemistry. ajchem-a.com As mentioned earlier, biocatalysis offers a particularly attractive green approach due to its use of renewable catalysts (enzymes) and mild reaction conditions. rsc.org

The implementation of continuous flow manufacturing processes can also contribute to a more sustainable production of this compound. Flow chemistry can lead to higher energy efficiency, reduced waste generation, and improved process safety compared to traditional batch manufacturing. unibo.it Furthermore, the development of synthetic routes that utilize renewable starting materials would significantly enhance the sustainability profile of this compound.

| Green Chemistry Principle | Application in the Production of this compound |

| Use of Greener Solvents | Replacing traditional organic solvents with water, supercritical fluids, or bio-derived solvents. unibo.itresearchgate.net |

| Catalysis | Employing highly efficient and recyclable catalysts, including biocatalysts and earth-abundant metal catalysts, to minimize waste. rsc.orgajchem-a.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption. |

| Renewable Feedstocks | Exploring synthetic pathways that start from renewable bio-based materials. |

常见问题

Q. What are the standard synthetic routes for 2-Methyl-2-piperidinecarboxylic acid, and how are reaction conditions optimized for yield and purity?

The synthesis of this compound typically involves multistep processes. A common approach is the enantioselective azide reductive cyclization of aldehyde intermediates, which forms the piperidine backbone . Reaction optimization includes adjusting catalysts (e.g., Fe(II)/α-ketoglutarate-dependent dioxygenases for stereoselectivity ), temperature, and solvent polarity. For example, methanol is often used as a solvent due to its compatibility with esterification steps . Yield improvements focus on stepwise purification via column chromatography and recrystallization.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Characterization involves:

- NMR : Proton and carbon NMR verify the piperidine ring structure and methyl/carboxylic acid substituents.

- HPLC-MS : Quantifies purity and identifies byproducts (e.g., uncyclized intermediates) .

- X-ray crystallography : Confirms stereochemistry in enantiopure samples .

- Melting point analysis : Matches literature values (e.g., ~258°C for related piperidinecarboxylic acids ).

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a scaffold for drug candidates due to its rigid piperidine ring and functional groups. Key applications include:

- Enzyme inhibition : Modulates activity of proteases and kinases via hydrogen bonding with the carboxylic acid group .

- Prodrug development : Ester derivatives (e.g., methyl esters) improve bioavailability .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?

Enantioselectivity is achieved via:

- Chiral catalysts : Enzymatic methods using L-pipecolic acid hydroxylases yield >90% ee in trans-3-hydroxy derivatives .

- Asymmetric hydrogenation : Palladium catalysts with chiral ligands (e.g., BINAP) reduce ketone intermediates selectively .

- Kinetic resolution : Lipases separate enantiomers during ester hydrolysis . Challenges include minimizing racemization at high temperatures.

Q. What strategies address solubility limitations of this compound in biological assays?

Strategies to enhance solubility:

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2-Piperazinecarboxylic acid dihydrochloride ).

- Prodrug derivatization : Methyl or ethyl esters are hydrolyzed in vivo to the active carboxylic acid form .

- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability .

Q. How do structural modifications of this compound impact its biological activity?

Modifications at key positions:

- Methyl group (C2) : Enhances metabolic stability by steric hindrance .

- Carboxylic acid (C2) : Critical for binding to metal ions in enzyme active sites (e.g., zinc-dependent proteases) .

- Piperidine ring substitution : Nitrophenyl derivatives (e.g., 1-(4-Nitrophenyl)piperidine-2-carboxylic acid) improve affinity for aromatic receptor pockets .

Data Analysis and Contradictions

Q. How can researchers resolve contradictions in reported reaction yields for azide reductive cyclization?

Discrepancies in yields (40–85% ) arise from:

- Reagent purity : Impure aldehydes reduce cyclization efficiency.

- Catalyst loading : Optimal Fe(II) concentrations vary with substrate electronics.

- Workup protocols : Incomplete extraction of aqueous-phase byproducts lowers isolated yields. Validate results via independent replication and LC-MS tracking of intermediates.

Q. What analytical methods differentiate this compound from its regioisomers (e.g., 3-methyl derivatives)?

- 2D NMR (COSY, NOESY) : Identifies spatial proximity of methyl and carboxylic acid groups.

- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) shift with substitution patterns .

- Chiral HPLC : Separates enantiomers using cellulose-based columns .

Methodological Recommendations

Q. What in silico tools predict the pharmacokinetic properties of this compound derivatives?

- SwissADME : Estimates logP, solubility, and bioavailability .

- Molecular docking (AutoDock Vina) : Screens for target binding affinity using crystal structures (e.g., PDB: 6YB7 ).

Q. How should researchers validate the stability of this compound under physiological conditions?

- pH stability assays : Incubate in buffers (pH 2–8) and monitor degradation via HPLC .

- Plasma stability tests : Human plasma incubation at 37°C quantifies ester hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。